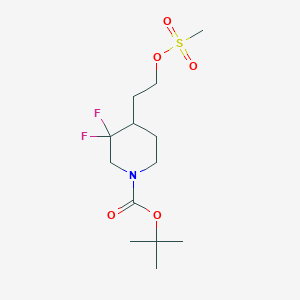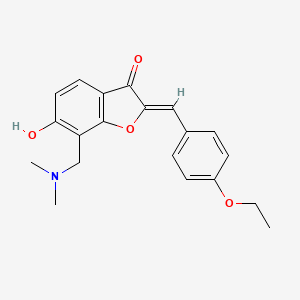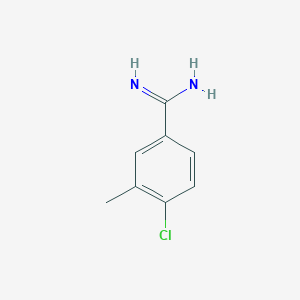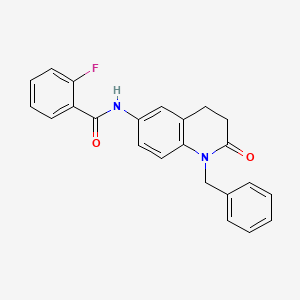
(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Bromophenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, commonly known as BPOAM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPOAM is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes.
Scientific Research Applications
Enzyme Inhibition
Bromophenol derivatives have been investigated for their carbonic anhydrase inhibitory activities. These compounds are studied for their potential in treating conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis due to their enzyme inhibitory capabilities. For instance, a study synthesized bromophenol derivatives, which showed carbonic anhydrase inhibitory capacities with IC50 values ranging, indicating these could serve as leads for novel inhibitors (Balaydın et al., 2012).
Antimicrobial and Antiviral Properties
Several studies have synthesized and evaluated bromophenol derivatives for their antimicrobial and antiviral activities. These compounds were tested against various bacterial and fungal strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial and antiviral agents to address drug resistance issues. For example, compounds have been synthesized from (4-bromophenyl)(3-methylbenzofuran-2-yl)methanone and tested for in vitro antibacterial activity, demonstrating their potential as antimicrobial agents (Reddy & Reddy, 2016).
Anti-inflammatory Activity
The synthesis of novel compounds with potential anti-inflammatory activity represents another significant area of research. These compounds have been evaluated for their efficacy in vivo, showing promising results in reducing inflammation, which could lead to the development of new anti-inflammatory drugs. A study synthesized a new series of pyrazole derivatives of gallic acid, which exhibited good anti-inflammatory activity in a carrageenan-induced paw edema test (Arunkumar et al., 2009).
properties
IUPAC Name |
(2-bromophenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-8-15-12(19-16-8)9-6-17(7-9)13(18)10-4-2-3-5-11(10)14/h2-5,9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHTKGSOONXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4-fluorophenyl)sulfonyl]amino}-N-isopropyl-2-piperazin-1-ylnicotinamide](/img/structure/B2592201.png)



![N-[2-Hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2592205.png)

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2592220.png)